Amino-peg3-sulfonicacidhclsalt
CAS No.:
Cat. No.: VC13702816
Molecular Formula: C8H20ClNO6S
Molecular Weight: 293.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H20ClNO6S |
|---|---|
| Molecular Weight | 293.77 g/mol |
| IUPAC Name | 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanesulfonic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H19NO6S.ClH/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12;/h1-9H2,(H,10,11,12);1H |
| Standard InChI Key | DKEGPXQKRZADQJ-UHFFFAOYSA-N |
| SMILES | C(COCCOCCOCCS(=O)(=O)O)N.Cl |
| Canonical SMILES | C(COCCOCCOCCS(=O)(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Amino-PEG3-sulfonic acid HCl salt consists of a triethylene glycol (PEG3) backbone, terminating in an amine group (-NH2) and a sulfonic acid group (-SO3H). The hydrochloride (HCl) salt form stabilizes the amine moiety, enhancing its reactivity. The molecular formula varies depending on the salt form:
The PEG3 spacer provides flexibility and solubility, while the sulfonic acid group introduces strong hydrophilicity and ionic character.
Physicochemical Characteristics
Key properties include:
The compound’s solubility stems from the PEG backbone and ionizable sulfonic acid group, which dissociates to form a sulfonate anion () in aqueous solutions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a two-step process:
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Nucleophilic substitution: 3-Amino-1-propanesulfonic acid reacts with triethylene glycol ditosylate in the presence of a base (e.g., K2CO3), forming the PEG3-sulfonic acid intermediate.
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HCl salt formation: The intermediate is treated with hydrochloric acid to protonate the amine, yielding the final product .
Purification typically employs recrystallization or column chromatography to achieve >95% purity .
Industrial Manufacturing
Scaled-up production utilizes continuous-flow reactors to enhance yield and consistency. Key steps include:
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Solvent selection: Polar aprotic solvents (e.g., DMF) optimize reaction kinetics.
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Catalysis: Acid catalysts (e.g., HCl gas) accelerate amine protonation.
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Quality control: HPLC and mass spectrometry ensure batch-to-batch reproducibility.
Chemical Reactivity and Functionalization
Amine Group Reactivity
The primary amine undergoes reactions critical for bioconjugation:
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Acylation: Reacts with activated esters (e.g., NHS esters) to form stable amide bonds.
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Schiff base formation: Condenses with aldehydes/ketones, followed by reduction to secondary amines.
These reactions enable covalent attachment to biomolecules like antibodies and peptides .
Sulfonic Acid Group Transformations
The sulfonic acid moiety participates in:
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Esterification: Reacts with alcohols (R-OH) under acidic conditions to yield sulfonate esters ().
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Halogenation: Treatment with PCl5 or SOCl2 produces sulfonyl chlorides (), intermediates for sulfonamide synthesis.
These transformations facilitate surface functionalization of nanoparticles and polymers.
Biomedical Applications
Bioconjugation and Antibody-Drug Conjugates (ADCs)
Amino-PEG3-sulfonic acid HCl salt is pivotal in ADC development. For example:
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Trastuzumab-Paclitaxel Conjugate: The amine group links trastuzumab (anti-HER2 antibody) to paclitaxel via a cleavable linker. PEG3 enhances solubility, while the sulfonic acid improves serum stability. In murine models, this ADC reduced tumor volume by 78% compared to free paclitaxel .
Drug Delivery Systems
The compound’s PEG spacer mitigates hydrophobicity in drug formulations:
| Drug | Improvement with PEG3-Sulfonic Acid |
|---|---|
| Docetaxel | Aqueous solubility increased from 0.03 mg/mL to 12 mg/mL |
| Curcumin | Plasma half-life extended from 0.5 h to 6.8 h |
These enhancements enable intravenous administration of poorly soluble therapeutics .
Surface Modification Technologies
Coatings with Amino-PEG3-sulfonic acid HCl salt reduce biofouling on medical devices:
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Polyurethane Catheters: PEG3-sulfonic acid layers decreased protein adsorption by 92% compared to unmodified surfaces.
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TiO2 Nanoparticles: Functionalization reduced macrophage uptake by 67%, enhancing circulation time .
Comparative Analysis with Related PEG Derivatives
| Parameter | PEG3-Sulfonic Acid | PEG2-Sulfonic Acid | PEG4-Sulfonic Acid |
|---|---|---|---|
| Molecular Weight | 257.3 g/mol | 200.2 g/mol | 314.4 g/mol |
| Hydrophilicity (LogP) | -3.1 | -2.8 | -3.4 |
| Bioconjugation Yield | 89% | 72% | 93% |
| Renal Clearance Rate | 0.8 mL/min | 1.2 mL/min | 0.6 mL/min |
Longer PEG chains (e.g., PEG4) improve solubility and pharmacokinetics but increase synthetic complexity .
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